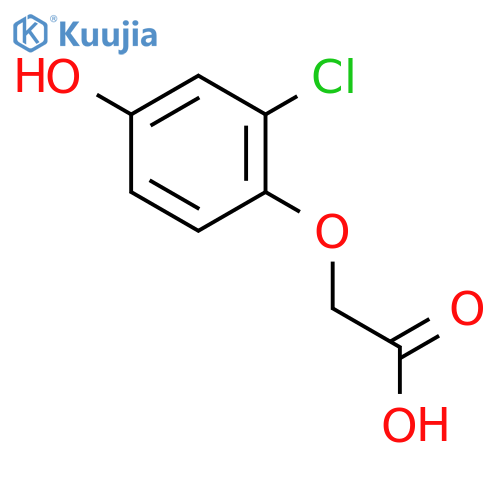Cas no 7417-87-0 (2-(2-chloro-4-hydroxyphenoxy)acetic acid)

7417-87-0 structure
商品名:2-(2-chloro-4-hydroxyphenoxy)acetic acid
2-(2-chloro-4-hydroxyphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-hydroxyphenoxyacetic acid
- 2-(2-chloro-4-hydroxyphenoxy)acetic acid
- DTXSID80704892
- 7417-87-0
- 4-Hydroxy-2-chlorophenoxyacetic acid
- CS-0200038
- (2-Chloro-4-hydroxyphenoxy)acetic acid
- CL4127
- EN300-1984633
- 2-CHLORO-4-HYDROXYPHENOXYACETICACID
- AKOS023770874
- DTXCID50655640
- DB-239975
- AC-23182
- 2-(2-Chloro-4-hydroxyphenoxy)aceticacid
-
- MDL: MFCD19105149
- インチ: InChI=1S/C8H7ClO4/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3,10H,4H2,(H,11,12)
- InChIKey: LWBMOCFWIWGZNW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1O)Cl)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 202.0032864Da
- どういたいしつりょう: 202.0032864Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 密度みつど: 1.501
- ゆうかいてん: 146-147 ºC
2-(2-chloro-4-hydroxyphenoxy)acetic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
2-(2-chloro-4-hydroxyphenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | CL4127-0.25/G |
2-CHLORO-4-HYDROXYPHENOXYACETICACID |
7417-87-0 | 97% | 0.25g |
$169 | 2023-09-15 | |
| AstaTech | CL4127-1/G |
2-CHLORO-4-HYDROXYPHENOXYACETICACID |
7417-87-0 | 97% | 1g |
$423 | 2023-09-15 | |
| Enamine | EN300-1984633-0.1g |
2-(2-chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 0.1g |
$364.0 | 2023-09-16 | ||
| Enamine | EN300-1984633-0.05g |
2-(2-chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-1984633-0.5g |
2-(2-chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 0.5g |
$397.0 | 2023-09-16 | ||
| Enamine | EN300-1984633-10g |
2-(2-chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 10g |
$1778.0 | 2023-09-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270708-250mg |
2-(2-Chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 97% | 250mg |
¥1824.00 | 2024-07-28 | |
| Crysdot LLC | CD12037540-1g |
2-(2-Chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 95+% | 1g |
$522 | 2024-07-24 | |
| Enamine | EN300-1984633-2.5g |
2-(2-chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 2.5g |
$810.0 | 2023-09-16 | ||
| Enamine | EN300-1984633-0.25g |
2-(2-chloro-4-hydroxyphenoxy)acetic acid |
7417-87-0 | 0.25g |
$381.0 | 2023-09-16 |
2-(2-chloro-4-hydroxyphenoxy)acetic acid 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
7417-87-0 (2-(2-chloro-4-hydroxyphenoxy)acetic acid) 関連製品
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 61549-49-3(9-Decenenitrile)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7417-87-0)2-(2-chloro-4-hydroxyphenoxy)acetic acid

清らかである:99%
はかる:1g
価格 ($):377.0